molecular formula C7H5Na2O5S+ B12339958 Disodium;3-sulfobenzoate

Disodium;3-sulfobenzoate

Cat. No.: B12339958
M. Wt: 247.16 g/mol
InChI Key: OLINJIZFBLZETG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium;3-sulfobenzoate can be synthesized through the sulfonation of benzoic acid. The process involves the reaction of benzoic acid with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically include:

    Temperature: The reaction is carried out at elevated temperatures to ensure complete sulfonation.

    Reagents: Benzoic acid, sulfuric acid, and sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzoic acid is treated with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide and purified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Disodium;3-sulfobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce benzoic acid derivatives .

Mechanism of Action

The mechanism of action of disodium;3-sulfobenzoate involves its interaction with various molecular targets and pathways. The sulfonic acid group in the compound can form strong ionic interactions with proteins and other biomolecules, affecting their structure and function . This property makes it useful in various biochemical and pharmaceutical applications.

Comparison with Similar Compounds

Disodium;3-sulfobenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound due to the specific positioning of the sulfonic acid group.

Properties

Molecular Formula

C7H5Na2O5S+

Molecular Weight

247.16 g/mol

IUPAC Name

disodium;3-sulfobenzoate

InChI

InChI=1S/C7H6O5S.2Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-1

InChI Key

OLINJIZFBLZETG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.